Bullatine A

Overview

Description

Bullatine A is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum brachypodum, a plant belonging to the Ranunculaceae family. This compound is known for its significant pharmacological properties, including anti-inflammatory, analgesic, and anti-rheumatic effects. It has been traditionally used in Chinese medicine to manage chronic pain, arthritis, and traumatic injuries .

Scientific Research Applications

Bullatine A has been extensively studied for its scientific research applications, including:

Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.

Biology: It is used to investigate the biological pathways involved in inflammation and pain management.

Medicine: this compound is explored for its potential therapeutic applications in treating chronic pain, arthritis, and inflammatory diseases.

Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes

Mechanism of Action

Target of Action

Bullatine A, a diterpenoid alkaloid of the genus Aconitum, primarily targets the P2X7 receptor . This receptor plays a crucial role in ATP-induced cell death and inflammatory responses .

Mode of Action

This compound interacts with its primary target, the P2X7 receptor, by acting as a potent antagonist . It inhibits ATP-induced cell death and P2X receptor-mediated inflammatory responses . Furthermore, this compound specifically stimulates dynorphin A expression in microglia in the spinal cord in vivo and cultured primary microglia in vitro .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the ROS/JNK/NF-κB pathway, thereby reducing the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 . It also reduces the phosphorylation of c-Jun N-terminal kinases (JNK) and reactive oxygen species (ROS) generation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in the context of transdermal drug delivery. It was found that this compound in a microemulsion gel had more stable transdermal absorption, longer duration of action, and higher bioavailability than an ordinary gel . .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of pain hypersensitivity, regardless of the pain models employed . It also reduces the mRNA levels of several pro-inflammatory cytokines . This compound’s anti-inflammatory effects are partly due to the inactivation of the JNK/ROS/NF-κB pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound has been used in different pain models, including neuropathic pain, inflammatory pain, diabetic neuropathic pain, and bone cancer pain models , suggesting its efficacy across different physiological conditions.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Bullatine A plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the P2X7 receptor, where this compound acts as a potent antagonist . This interaction inhibits ATP-induced cell death and apoptosis, as well as P2X receptor-mediated inflammatory responses . Additionally, this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and reduce reactive oxygen species (ROS) generation . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglial cells, this compound stimulates the expression of dynorphin A, which contributes to its anti-hypersensitivity effects in pain models . The compound also inhibits the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglia and macrophages . Furthermore, this compound reduces the translocation of NF-κB p65 and the phosphorylation of JNK, thereby attenuating systemic inflammatory responses . These cellular effects underscore this compound’s potential as an anti-inflammatory and analgesic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key pathways. At the molecular level, this compound inhibits the activation of the NF-κB pathway by blocking the phosphorylation of IκB kinase, preventing the degradation of IκBα, and reducing the nuclear translocation of NF-κB p65 . Additionally, this compound inhibits the phosphorylation of JNK and reduces ROS generation, further contributing to its anti-inflammatory effects . The compound’s ability to modulate these pathways highlights its potential to regulate gene expression and cellular responses to inflammation and stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy in inhibiting inflammatory responses over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat pain models, subcutaneous and intrathecal injections of this compound dose-dependently attenuated mechanical allodynia and thermal hyperalgesia . The half-effective doses ranged from 0.9 to 1.9 mg/kg for subcutaneous injection . At higher doses, this compound did not exhibit toxic or adverse effects, indicating a favorable safety profile . These findings suggest that this compound has a wide therapeutic window and can be administered at varying dosages to achieve desired effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and pain modulation. The compound interacts with enzymes such as iNOS and COX-2, inhibiting their expression and activity . Additionally, this compound modulates the NF-κB and JNK pathways, which are critical for the regulation of inflammatory responses and cellular stress . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit the translocation of NF-κB p65 to the nucleus suggests that it may influence its localization and accumulation within specific cellular compartments

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound has been shown to inhibit the nuclear translocation of NF-κB p65, indicating its presence in the cytoplasm and its ability to modulate nuclear signaling pathways . Additionally, this compound’s interactions with microglial cells suggest that it may localize to specific subcellular compartments involved in pain and inflammatory responses . Understanding the subcellular localization of this compound will provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bullatine A can be synthesized through a series of chemical reactions starting from simpler organic compoundsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Aconitum brachypodum roots. The process includes:

Extraction: The roots are dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions: Bullatine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products: The major products formed from these reactions are often derivatives of this compound with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Comparison with Similar Compounds

Bullatine A is compared with other diterpenoid alkaloids such as:

Aconitine: Known for its potent analgesic and toxic properties, aconitine is another diterpenoid alkaloid from the Aconitum species. Unlike this compound, aconitine has a higher toxicity profile.

Mesaconitine: Similar to aconitine, mesaconitine has analgesic properties but differs in its chemical structure and toxicity levels.

Hypaconitine: This compound also exhibits analgesic effects but is less potent compared to aconitine and mesaconitine.

Uniqueness of this compound: this compound stands out due to its balanced pharmacological profile, offering significant anti-inflammatory and analgesic effects with a relatively lower toxicity compared to other diterpenoid alkaloids. This makes it a promising candidate for therapeutic applications .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bullatine A involves a series of chemical reactions to form the final compound. The key steps include the formation of the pyrrolidine ring, the introduction of the quinolone moiety, and the stereocontrolled reduction of the ketone group.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "ethylamine", "1,3-dibromo-5,5-dimethylhydantoin", "cyclohexylamine", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate.", "Step 2: Treatment of ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate with ethyl chloroformate and ethylamine to form ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate ethyl carbamate.", "Step 3: Cyclization of ethyl 4-(2-hydroxy-3-methoxyphenyl)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate ethyl carbamate with 1,3-dibromo-5,5-dimethylhydantoin and cyclohexylamine to form (2R,3S,5R)-5-(2-bromoacetyl)-3-(cyclohexylamino)-1,2,3,4-tetrahydroquinoline-2,3-diol.", "Step 4: Stereoselective reduction of the ketone group in (2R,3S,5R)-5-(2-bromoacetyl)-3-(cyclohexylamino)-1,2,3,4-tetrahydroquinoline-2,3-diol with sodium borohydride in acetic acid to form Bullatine A." ] } | |

CAS No. |

1354-84-3 |

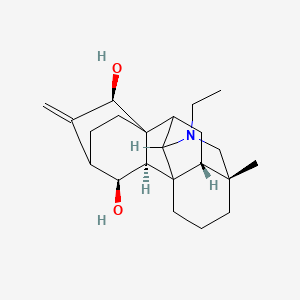

Molecular Formula |

C22H33NO2 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(1S,5R,8R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17?,18-,19-,20+,21?,22+/m1/s1 |

InChI Key |

OVXLNQAYPUEDSI-RQRZGUFWSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)C56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C |

SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Canonical SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Synonyms |

BULLATINE A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)